molecular formula C12H11N3O4S B15045364 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

Cat. No.: B15045364
M. Wt: 293.30 g/mol
InChI Key: PFMCDFGTSNAOGO-MLPAPPSSSA-N
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Description

2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid is a complex organic compound that features a thiazolidine ring, a hydrazone linkage, and a hydroxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid typically involves the condensation of a thiazolidine derivative with a hydrazone. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the desired isomers.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the hydrazone linkage, converting it into corresponding amines.

    Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted thiazolidine derivatives.

Scientific Research Applications

2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for metal ions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the thiazolidine ring can interact with metal ions or enzyme active sites. These interactions can modulate the activity of enzymes or alter the properties of materials.

Comparison with Similar Compounds

Similar Compounds

    2-[(2Z)-2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid: Features a fluorophenyl group instead of a hydroxyphenyl group.

    2-[(2Z)-2-[(2E)-2-[(5-bromothiophen-2-yl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid: Contains a bromothiophenyl group.

Uniqueness

The presence of the hydroxyphenyl group in 2-[(2Z)-2-[(2E)-2-[(2-hydroxyphenyl)methylidene]hydrazin-1-ylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid imparts unique properties, such as the ability to form hydrogen bonds and participate in specific chemical reactions that are not possible with other similar compounds.

Properties

Molecular Formula

C12H11N3O4S

Molecular Weight

293.30 g/mol

IUPAC Name

2-[(2E)-2-[(Z)-(2-hydroxyphenyl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetic acid

InChI

InChI=1S/C12H11N3O4S/c16-8-4-2-1-3-7(8)6-13-15-12-14-11(19)9(20-12)5-10(17)18/h1-4,6,9,16H,5H2,(H,17,18)(H,14,15,19)/b13-6-

InChI Key

PFMCDFGTSNAOGO-MLPAPPSSSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\N=C\2/NC(=O)C(S2)CC(=O)O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC(=O)O)O

Origin of Product

United States

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